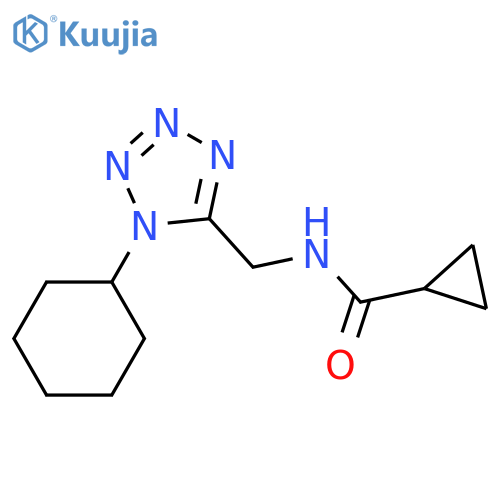Cas no 920438-43-3 (N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylcyclopropanecarboxamide)

920438-43-3 structure
商品名:N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylcyclopropanecarboxamide
CAS番号:920438-43-3
MF:C12H19N5O
メガワット:249.312161684036
CID:6530152
N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylcyclopropanecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylcyclopropanecarboxamide
- N-[(1-cyclohexyltetrazol-5-yl)methyl]cyclopropanecarboxamide
-
- インチ: 1S/C12H19N5O/c18-12(9-6-7-9)13-8-11-14-15-16-17(11)10-4-2-1-3-5-10/h9-10H,1-8H2,(H,13,18)
- InChIKey: UCLHLTMEQFIYQM-UHFFFAOYSA-N
- ほほえんだ: C1(C(NCC2N(C3CCCCC3)N=NN=2)=O)CC1
N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylcyclopropanecarboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2070-1299-20mg |
N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]cyclopropanecarboxamide |
920438-43-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2070-1299-30mg |
N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]cyclopropanecarboxamide |
920438-43-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2070-1299-2mg |
N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]cyclopropanecarboxamide |
920438-43-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2070-1299-1mg |
N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]cyclopropanecarboxamide |
920438-43-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2070-1299-10μmol |
N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]cyclopropanecarboxamide |
920438-43-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2070-1299-4mg |
N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]cyclopropanecarboxamide |
920438-43-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2070-1299-25mg |
N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]cyclopropanecarboxamide |
920438-43-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2070-1299-3mg |
N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]cyclopropanecarboxamide |
920438-43-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2070-1299-2μmol |
N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]cyclopropanecarboxamide |
920438-43-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2070-1299-5μmol |
N-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]cyclopropanecarboxamide |
920438-43-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylcyclopropanecarboxamide 関連文献
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
920438-43-3 (N-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylcyclopropanecarboxamide) 関連製品
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
